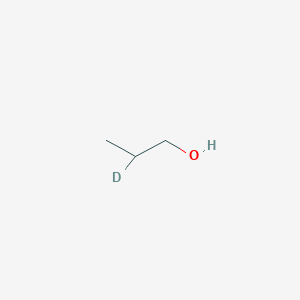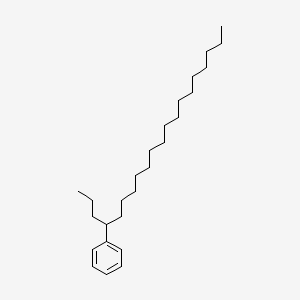
4-Phenyleicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyleicosane is an organic compound with the molecular formula C26H46. It is a hydrocarbon that consists of a phenyl group attached to a long eicosane chain. This compound is part of a broader class of hydrocarbons known for their diverse applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyleicosane typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of benzene with eicosane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:
Temperature: Around 0-5°C initially, then gradually increased to room temperature.
Solvent: Often a non-polar solvent like dichloromethane (CH2Cl2) is used.
Catalyst: Aluminum chloride (AlCl3) is commonly employed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and minimize the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyleicosane can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce any unsaturated bonds present.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-Phenyleicosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic properties to encapsulate hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 4-Phenyleicosane primarily involves its interaction with hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where it can help in the encapsulation and controlled release of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 11-Phenylheneicosane (C27H48)
- 7-n-Hexyleicosane (C26H54)
- 11-Benzylheneicosane (C28H50)
Comparison
4-Phenyleicosane is unique due to its specific structure, which combines a phenyl group with a long eicosane chain. This structure imparts distinct physical and chemical properties, such as higher melting and boiling points compared to shorter-chain analogs. Additionally, its hydrophobic nature makes it particularly suitable for applications involving lipid interactions.
Eigenschaften
CAS-Nummer |
2400-03-5 |
|---|---|
Molekularformel |
C26H46 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
icosan-4-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-25(21-4-2)26-23-19-17-20-24-26/h17,19-20,23-25H,3-16,18,21-22H2,1-2H3 |
InChI-Schlüssel |
RFNYELHDUBVQMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(CCC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




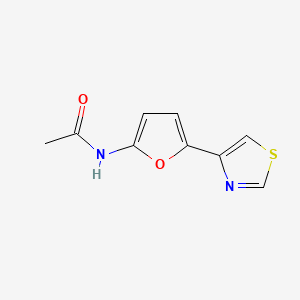
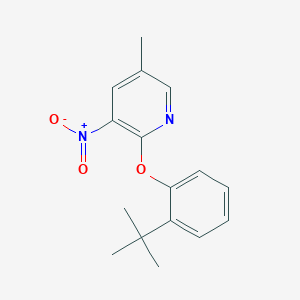
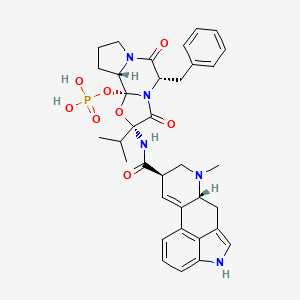

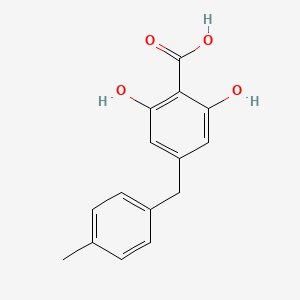

![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)


![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)

